REACTION_CXSMILES
|
[C:1]1([C:16]2[NH:15][C:14]3[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=3)[O:11][CH3:12])[C:6]=2[CH:5]=[CH:4][N:3]=1)[CH3:2].CN(C=O)C.[H-].[Na+].C([O-])(O)=O.[Na+]>C(OCC)(=O)C.O.C1COCC1>[C:7]1([CH2:6][CH2:5][CH2:4][N:15]2[C:16]3[C:1]([CH3:2])=[N:3][CH:4]=[CH:5][C:6]=3[C:7]3[C:14]2=[CH:13][C:10]([O:11][CH3:12])=[CH:9][CH:8]=3)[CH:14]=[CH:13][CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature until the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred until there
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
1-Brombenzenepropropane (2 ml) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
THF was evaporated in reduced pressure
|
Type
|
ADDITION
|
Details
|
The residues were poured into 30 ml cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 50 anhydrous ethanol
|
Type
|
CONCENTRATION
|
Details
|
the mixture were concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
recrystallized with acetone
|
Type
|
CUSTOM
|
Details
|
to afford yellow solids
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized with ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCN1C2=CC(=CC=C2C=2C=CN=C(C12)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |